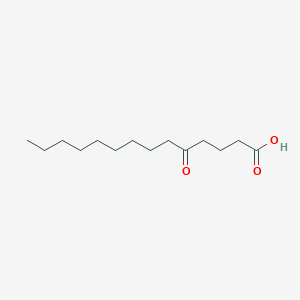

5-Oxomyristic acid

Beschreibung

5-Oxomyristic acid is a saturated 14-carbon fatty acid derivative featuring a ketone group at the 5th position (C5). Its molecular formula is C₁₄H₂₆O₃, combining the hydrophobic alkyl chain of myristic acid with a polar ketone moiety. This structural duality confers unique physicochemical properties, such as altered solubility and reactivity compared to non-oxidized fatty acids. The ketone group at C5 may influence intermolecular interactions, such as hydrogen bonding, and modulate enzyme binding in biochemical processes.

Eigenschaften

CAS-Nummer |

16424-31-0 |

|---|---|

Molekularformel |

C14H26O3 |

Molekulargewicht |

242.35 g/mol |

IUPAC-Name |

5-oxotetradecanoic acid |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |

InChI-Schlüssel |

KGKVVLCMDWQMOR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCC(=O)CCCC(=O)O |

Andere CAS-Nummern |

16424-31-0 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Oxomyristic Acid vs. 5-Oxohexanoic Acid

Key Differences :

- The extended carbon chain of 5-oxomyristic acid enhances membrane permeability and protein-binding avidity compared to shorter-chain analogs like 5-oxohexanoic acid.

- Shorter-chain oxo-acids are more water-soluble and may participate in central metabolic cycles (e.g., ketolysis), whereas 5-oxomyristic acid’s hydrophobicity suggests roles in membrane-associated signaling.

5-Oxomyristic Acid vs. 3-Oxomyristic Acid

| Property | 5-Oxomyristic Acid | 3-Oxomyristic Acid |

|---|---|---|

| Oxo Position | C5 | C3 |

| Reactivity | Stable ketone | Prone to β-oxidation cleavage |

| Enzyme Specificity | Likely distinct substrates | Substrate for β-ketoacyl-CoA |

Key Differences :

- The position of the ketone group determines metabolic fate. 3-Oxo derivatives are intermediates in β-oxidation, while 5-oxo placement may evade this pathway, prolonging bioavailability .

- Steric hindrance from the C5 ketone in 5-oxomyristic acid could limit interactions with enzymes adapted to C3-specific substrates.

Comparison with Functionally Similar Compounds

5-Oxomyristic Acid vs. 5-Oxoproline

Key Insights :

- Despite sharing a C5 ketone, 5-oxoproline’s cyclic structure enables distinct roles in amino acid metabolism, contrasting with 5-oxomyristic acid’s putative membrane-related functions.

5-Oxomyristic Acid vs. 5-Acetylsalicylic Acid

| Property | 5-Oxomyristic Acid | 5-Acetylsalicylic Acid |

|---|---|---|

| Functional Group | Ketone | Acetyl ester |

| Bioactivity | Underexplored | Anti-inflammatory, COX inhibition |

Key Insights :

- The acetyl group in 5-acetylsalicylic acid enhances electrophilicity for covalent enzyme inhibition, whereas the ketone in 5-oxomyristic acid may mediate reversible interactions.

Research Challenges and Analytical Considerations

- Synthesis Complexity: Analogous to 5-oxohexenoic acid, synthesizing 5-oxomyristic acid may require stereochemical control, as seen in cyclization reactions .

- Analytical Limitations: Chemical analysis of such compounds can yield ambiguous results due to structural similarities among fatty acid derivatives, as noted in .

- Data Gaps : The absence of direct studies on 5-oxomyristic acid in the provided evidence necessitates extrapolation from structurally related compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Oxomyristic acid, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves oxidation of myristic acid using controlled enzymatic (e.g., cytochrome P450 systems) or chemical oxidants (e.g., Jones reagent). To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst ratios) and validate purity via HPLC (>98%) and NMR spectroscopy (e.g., δ 2.4 ppm for ketone protons). Include step-by-step protocols in supplementary materials, adhering to guidelines for experimental replication .

Q. Which analytical techniques are most effective for characterizing 5-Oxomyristic acid, and what are their limitations?

- Methodological Answer :

- GC-MS : Ideal for volatile derivatives but requires derivatization (e.g., silylation), which may introduce artifacts .

- NMR : Provides structural confirmation but demands high purity (>95%) to avoid signal overlap .

- LC-HRMS : Detects trace impurities but is cost-intensive and requires calibration with authentic standards .

Cross-validate results using at least two complementary techniques to address limitations .

Q. What are the best practices for conducting a systematic literature review on 5-Oxomyristic acid?

- Methodological Answer :

- Use Boolean searches in PubMed, Web of Science, and Scopus with terms like "5-Oxomyristic acid AND biosynthesis" or "5-Oxomyristic acid AND metabolic pathways."

- Filter results by publication date (e.g., last 10 years) and study type (e.g., in vitro, in vivo).

- Track references using Zotero or EndNote, and critically appraise studies for bias (e.g., sample size, controls) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-Oxomyristic acid across different studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell lines (e.g., HEK293 vs. HepG2) or dosage ranges .

- Experimental cross-validation : Replicate conflicting assays (e.g., enzyme inhibition vs. transcriptional profiling) under standardized conditions .

- Mechanistic studies : Use CRISPR knockouts or isotopic tracers to isolate specific pathways (e.g., β-oxidation vs. ketone body synthesis) .

Q. What strategies should be employed to investigate the metabolic pathways involving 5-Oxomyristic acid using isotopic labeling?

- Methodological Answer :

- Isotope selection : Use -labeled 5-Oxomyristic acid to track carbon flux via LC-MS or for NMR-based metabolic profiling .

- Time-course experiments : Collect samples at intervals (e.g., 0, 6, 24 hours) to map turnover rates in model systems (e.g., liver microsomes) .

- Data integration : Combine isotopic data with transcriptomics (RNA-seq) to correlate metabolite levels with gene expression .

Q. How should researchers design experiments to assess the role of 5-Oxomyristic acid in lipid-mediated signaling pathways?

- Methodological Answer :

- Model systems : Use lipidomics platforms (e.g., MALDI-TOF) to quantify 5-Oxomyristic acid in membrane rafts of primary cells vs. cancer lines .

- Pharmacological inhibition : Apply acyl-CoA synthetase inhibitors (e.g., Triacsin C) to disrupt incorporation into phospholipids .

- Functional assays : Measure downstream effects (e.g., NF-κB activation) via luciferase reporters and validate with siRNA knockdowns .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships of 5-Oxomyristic acid in toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values .

- Error analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons (e.g., control vs. treated cohorts) .

- Sensitivity testing : Assess outliers via Grubbs’ test and confirm with replicate experiments .

Q. How can researchers address variability in 5-Oxomyristic acid quantification across different laboratories?

- Methodological Answer :

- Inter-lab calibration : Share certified reference materials (CRMs) and standard operating procedures (SOPs) .

- Blinded analysis : Have samples analyzed independently by multiple labs and compare coefficients of variation (CV < 15%) .

- Method harmonization : Adopt consensus guidelines from organizations like AOAC International .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.